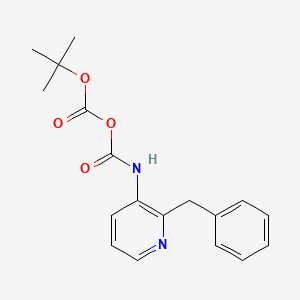
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate is an organic compound that features a pyridine ring substituted with a benzyl group at the 2-position and a carbamoyl tert-butyl carbonate group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate typically involves the reaction of 2-benzylpyridine with tert-butyl chloroformate and a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamoyl or carbonate groups.
Substitution: Substituted pyridine derivatives with new functional groups.
科学的研究の応用
Chemistry
In chemistry, (2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its structural features allow for modifications that can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis.
作用機序
The mechanism of action of (2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
- (2-Benzylpyridin-3-yl)carbamoyl methyl carbonate
- (2-Benzylpyridin-3-yl)carbamoyl ethyl carbonate
- (2-Benzylpyridin-3-yl)carbamoyl isopropyl carbonate
Uniqueness
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability
特性
分子式 |
C18H20N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
(2-benzylpyridin-3-yl)carbamoyl tert-butyl carbonate |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)23-16(21)20-14-10-7-11-19-15(14)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,20,21) |
InChIキー |
JQJDVKJGKRKGRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)OC(=O)NC1=C(N=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


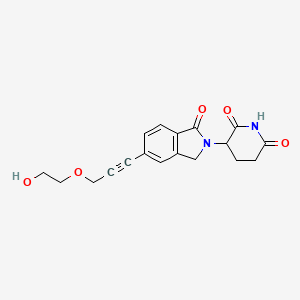
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14776053.png)

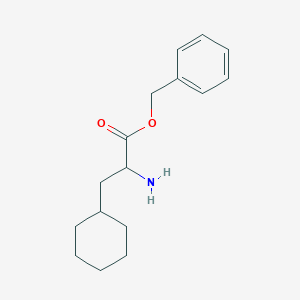
![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
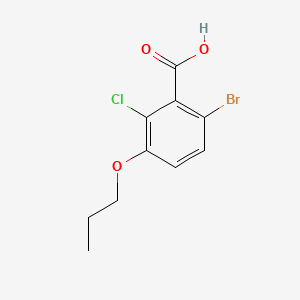
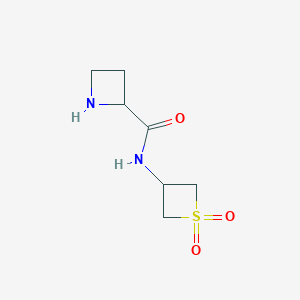
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
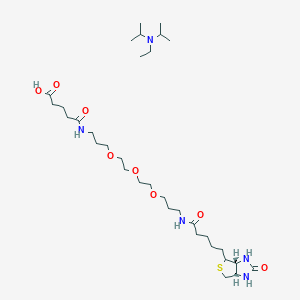
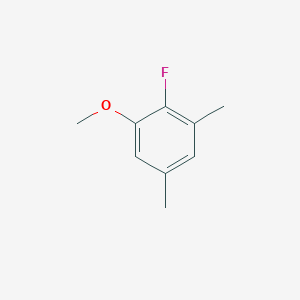
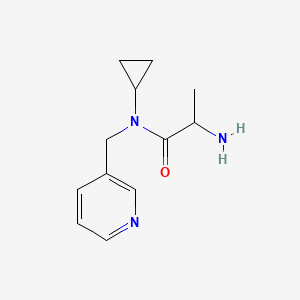
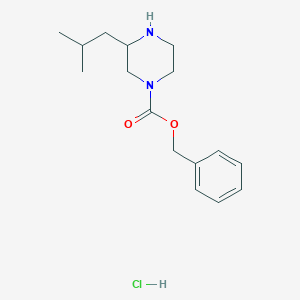
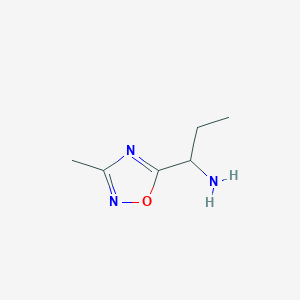
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
